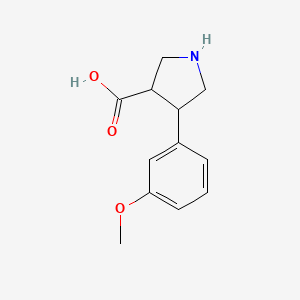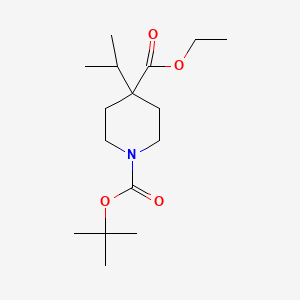
2-Phenylpyridin-4-amine hydrochloride
Vue d'ensemble
Description
“2-Phenylpyridin-4-amine hydrochloride” is an organic compound classified as an aromatic amine derivative. It has a molecular formula of C11H11ClN2 and an average mass of 206.671 Da .
Synthesis Analysis
The synthesis of pyridine derivatives like “2-Phenylpyridin-4-amine hydrochloride” involves various methods. One such method includes the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride . Another method involves the cross-coupling of aryl bromides with 2-pyridyl aluminum reagents in the presence of Pd (OAc) 2 and (o-tolyl) 3 P .
Molecular Structure Analysis
The molecular structure of “2-Phenylpyridin-4-amine hydrochloride” can be analyzed using spectroscopy . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1 H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .
Chemical Reactions Analysis
Amines, like “2-Phenylpyridin-4-amine hydrochloride”, are good nucleophiles and can react with sulfonyl groups to form sulfonamides . They also exhibit spectroscopic similarities with alcohols, having infrared absorptions in the 3300–3360 cm −1 region .
Physical And Chemical Properties Analysis
Amines have various physical properties such as color, density, hardness, and melting and boiling points . They also have unique optical properties .
Applications De Recherche Scientifique
Comparative Carcinogenicity Studies
- Carcinogenicity Comparison : 2-Phenylpyridin-4-amine (2-APP) was studied in comparison with 4-aminobiphenyl (4-ABP) for carcinogenic effects. Interestingly, 2-APP did not exhibit treatment-related neoplastic lesions, contrasting with the strong carcinogenicity of 4-ABP (Dooley et al., 1988).
Chemical Synthesis and Reactions
- Palladium-Catalyzed C–H Activation : Research on the ortho arylation of 4-methyl-N-phenylpyridin-2-amines via palladium-catalyzed C–H activation found that 4-methyl-N-phenylpyridin-2-amine reacts with potassium aryltrifluoroborate to yield ortho-arylated products, highlighting potential synthetic applications (Chu et al., 2014).
- Regioselective C-H Bond Amination : A study developed a new method for direct amination of 2-phenylpyridine derivatives using a diphthalimide-iodane and copper triflate. This process resulted in yields up to 88%, showcasing an innovative approach in chemical synthesis (Kantak et al., 2015).
Crystallography and Molecular Structure
- Polymorphs Analysis : N-phenylpyridin-4-amine forms two polymorphs (I and II) with similarities in molecular structure and hydrogen bond formation, indicating its stable phase at room temperature. This study contributes to the understanding of the compound's crystallographic properties (Okuno & Umezono, 2014).
Synthesis of Heterocyclic N-Acetoxyarylamines
- DNA Interaction Studies : Research on the synthesis of 2-acetoxyamino-5-phenylpyridine and 2-acetoxyamino-3-methyl-5-phenylpyridine, showed significant DNA adduct formation. This supports the mechanism where N-acetoxyarylamines are the ultimate reactive species for DNA modification by carcinogenic aromatic amines (Lutgerink et al., 1989).
Safety and Hazards
Propriétés
IUPAC Name |
2-phenylpyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.ClH/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9;/h1-8H,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQILZKVLVWTURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187930-29-5 | |
| Record name | 4-Pyridinamine, 2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1423766.png)
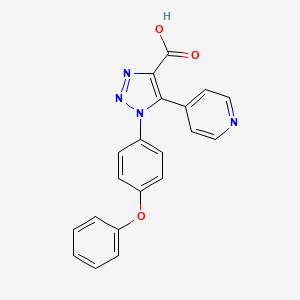
![5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1423768.png)
![2-(dimethylamino)-3-(4-methoxyphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1423769.png)
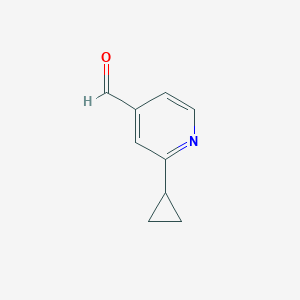
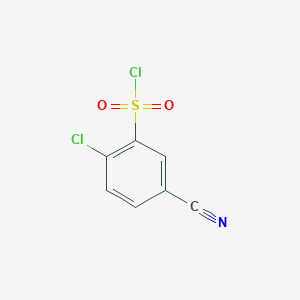
![Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1423774.png)
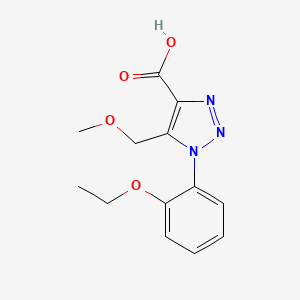
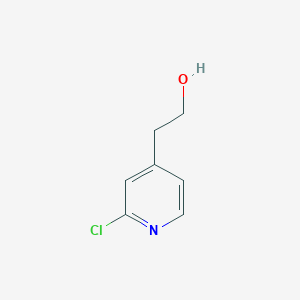
![6-Chloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1423777.png)
